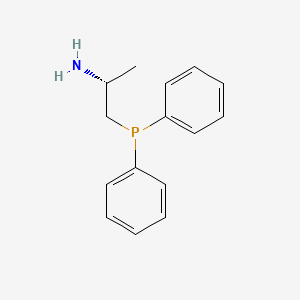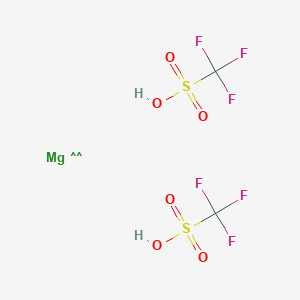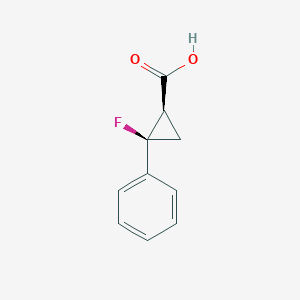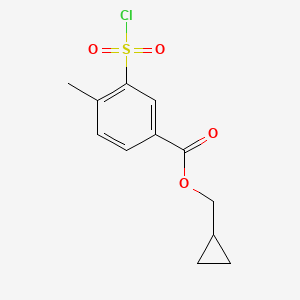
Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a cyclopropylmethyl group attached to a benzoate moiety, which is further substituted with a chlorosulfonyl group at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate typically involves the following steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of 4-methylbenzoic acid with an appropriate alcohol, such as methanol, in the presence of an acid catalyst.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopropylmethyl chloride reacts with the benzoate core in the presence of a Lewis acid catalyst like aluminum chloride.
Chlorosulfonylation: The final step involves the introduction of the chlorosulfonyl group. This can be achieved by reacting the intermediate compound with chlorosulfonic acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.
Reduction: Lithium aluminum hydride or other hydride donors can be used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Alcohols: Resulting from reduction reactions.
Carboxylic Acids: Produced through oxidation reactions.
Scientific Research Applications
Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, particularly as sulfonamide-based drugs.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The cyclopropylmethyl group may also influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl 3-(chlorosulfonyl)-benzoate: Lacks the methyl group at the 4-position.
Cyclopropylmethyl 4-methylbenzoate: Lacks the chlorosulfonyl group.
3-(Chlorosulfonyl)-4-methylbenzoic acid: Contains a carboxylic acid group instead of the ester moiety.
Uniqueness
Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate is unique due to the combination of the cyclopropylmethyl group, chlorosulfonyl group, and methyl group on the benzoate core
Properties
Molecular Formula |
C12H13ClO4S |
|---|---|
Molecular Weight |
288.75 g/mol |
IUPAC Name |
cyclopropylmethyl 3-chlorosulfonyl-4-methylbenzoate |
InChI |
InChI=1S/C12H13ClO4S/c1-8-2-5-10(6-11(8)18(13,15)16)12(14)17-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 |
InChI Key |
YTRUWISYLRSYJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


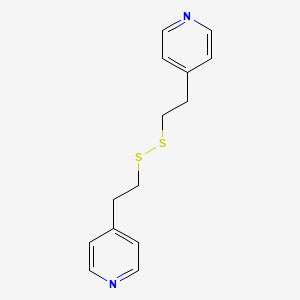
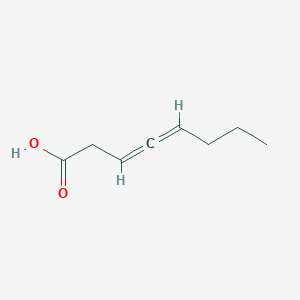

![[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B15199175.png)
![8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one](/img/structure/B15199195.png)
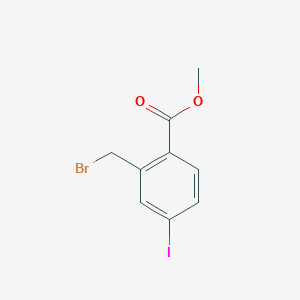
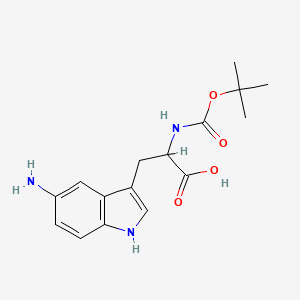
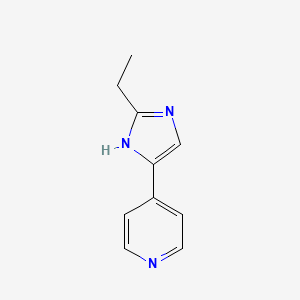
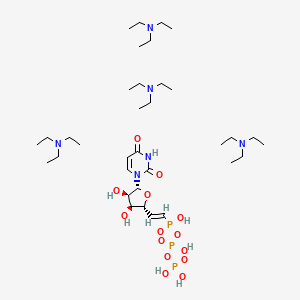
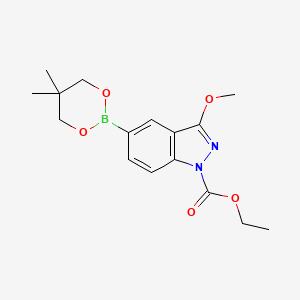
![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B15199235.png)
